molecular formula C23H26N4O3S B3003533 2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine CAS No. 946302-56-3

2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine

Cat. No.: B3003533
CAS No.: 946302-56-3
M. Wt: 438.55
InChI Key: SVYKRAUYUPZCDZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group, a p-tolyloxy group, and a tosylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the p-Tolyloxy Group: The p-tolyloxy group can be attached through nucleophilic substitution reactions, where a p-tolyl alcohol derivative reacts with the pyrimidine core.

    Incorporation of the Tosylpiperazinyl Group: The tosylpiperazinyl group can be introduced through a nucleophilic substitution reaction involving piperazine and tosyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(p-tolyloxy)pyrimidine: Lacks the tosylpiperazinyl group, which may result in different chemical and biological properties.

    4-(p-Tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine: Lacks the methyl group, which may affect its reactivity and interactions.

    2-Methyl-6-(4-tosylpiperazin-1-yl)pyrimidine: Lacks the p-tolyloxy group, which may influence its solubility and stability.

Uniqueness

2-Methyl-4-(p-tolyloxy)-6-(4-tosylpiperazin-1-yl)pyrimidine is unique due to the presence of all three substituents (methyl, p-tolyloxy, and tosylpiperazinyl groups) on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-4-(4-methylphenoxy)-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-17-4-8-20(9-5-17)30-23-16-22(24-19(3)25-23)26-12-14-27(15-13-26)31(28,29)21-10-6-18(2)7-11-21/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYKRAUYUPZCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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